N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a trifluoromethyl group attached to a benzamide core, with a piperidine ring substituted with a thiophene moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Thiophene Group: The thiophene moiety can be introduced via a substitution reaction on the piperidine ring.
Attachment of the Benzamide Core: The final step involves coupling the piperidine intermediate with a benzamide derivative containing the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Amines derived from the benzamide core.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels. The compound’s effects are mediated through modulation of these targets, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(pyridin-2-yl)piperidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide: Similar structure but with a pyridine ring instead of thiophene.
N-(2-(4-(furan-2-yl)piperidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide: Similar structure but with a furan ring instead of thiophene.
Uniqueness
N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other heterocycles like pyridine or furan. These properties can influence the compound’s biological activity and its interactions with molecular targets.
Properties
IUPAC Name |
N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2OS/c20-19(21,22)16-5-2-1-4-15(16)18(25)23-9-12-24-10-7-14(8-11-24)17-6-3-13-26-17/h1-6,13-14H,7-12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWUWXRVMHXOLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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